3-Phenyl-2,3-bis(phenylselanyl)prop-2-en-1-ol
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Overview
Description
3-Phenyl-2,3-bis(phenylselanyl)prop-2-en-1-ol is an organic compound with the molecular formula C21H18OSe2 This compound is characterized by the presence of phenyl groups and selenium atoms, making it a unique molecule in the field of organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2,3-bis(phenylselanyl)prop-2-en-1-ol typically involves the reaction of phenylselanyl chloride with an appropriate precursor under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the precursor, followed by the addition of phenylselanyl chloride to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the selenium atoms.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-2,3-bis(phenylselanyl)prop-2-en-1-ol can undergo various types of chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions often require the use of strong bases or acids to facilitate the replacement of phenyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the selenium atoms can lead to the formation of selenoxides, while reduction can yield selenides.
Scientific Research Applications
3-Phenyl-2,3-bis(phenylselanyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound is studied for its potential antioxidant properties, which may have implications in biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of drugs with selenium-containing active sites.
Industry: The compound’s unique properties make it a candidate for use in materials science, particularly in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-Phenyl-2,3-bis(phenylselanyl)prop-2-en-1-ol exerts its effects is primarily through its ability to form stable carbon-selenium bonds. These bonds can interact with various molecular targets, including enzymes and proteins, potentially altering their activity. The selenium atoms in the compound can also participate in redox reactions, which may contribute to its antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-2-propyn-1-ol: This compound has a similar structure but lacks the selenium atoms.
2-Propen-1-ol, 3-phenyl-:
Uniqueness
The presence of selenium atoms in 3-Phenyl-2,3-bis(phenylselanyl)prop-2-en-1-ol distinguishes it from other similar compounds. Selenium imparts unique chemical properties, such as the ability to participate in redox reactions and form stable carbon-selenium bonds, which are not observed in its sulfur or oxygen analogs.
Properties
CAS No. |
922525-93-7 |
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Molecular Formula |
C21H18OSe2 |
Molecular Weight |
444.3 g/mol |
IUPAC Name |
3-phenyl-2,3-bis(phenylselanyl)prop-2-en-1-ol |
InChI |
InChI=1S/C21H18OSe2/c22-16-20(23-18-12-6-2-7-13-18)21(17-10-4-1-5-11-17)24-19-14-8-3-9-15-19/h1-15,22H,16H2 |
InChI Key |
ZRTHIRXBNGFULH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(CO)[Se]C2=CC=CC=C2)[Se]C3=CC=CC=C3 |
Origin of Product |
United States |
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